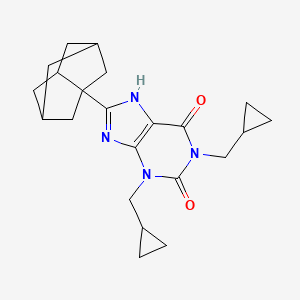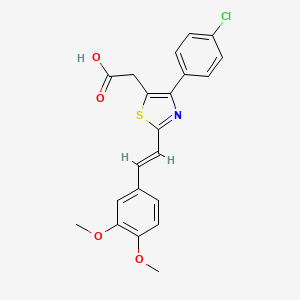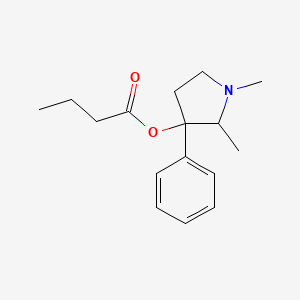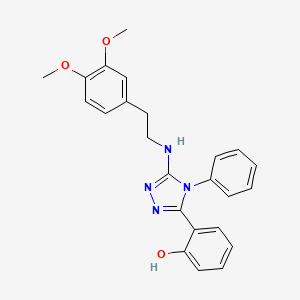
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline ring system substituted with chloro and dichlorobenzoyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Substitution Reactions:
Formation of Hydroxylamine-O-sulfonic Acid: This can be synthesized by reacting hydroxylamine with sulfuric acid.
Final Coupling: The final step involves coupling the quinoline derivative with Hydroxylamine-O-sulfonic acid under specific conditions to form the desired potassium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxylamine group.
Reduction: Reduction reactions could target the quinoline ring or the chloro substituents.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxylamine-O-sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Quinoline derivatives: Compounds with a quinoline ring system and various substituents.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt lies in its specific combination of functional groups and molecular structure, which may confer unique reactivity and applications compared to other similar compounds.
Propiedades
Número CAS |
114428-03-4 |
|---|---|
Fórmula molecular |
C17H12Cl3KN2O5S |
Peso molecular |
501.8 g/mol |
Nombre IUPAC |
potassium;[(Z)-[6-chloro-1-(2,4-dichlorobenzoyl)-3-methyl-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C17H13Cl3N2O5S.K/c1-9-8-22(17(23)12-4-2-11(19)7-14(12)20)15-5-3-10(18)6-13(15)16(9)21-27-28(24,25)26;/h2-7,9H,8H2,1H3,(H,24,25,26);/q;+1/p-1/b21-16-; |
Clave InChI |
LLCXWBLMJPTMKA-PLMZOXRSSA-M |
SMILES isomérico |
CC\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
SMILES canónico |
CC1CN(C2=C(C1=NOS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



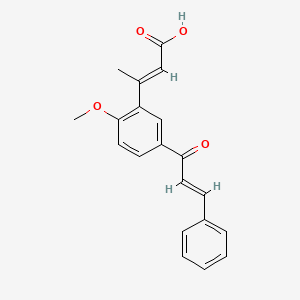
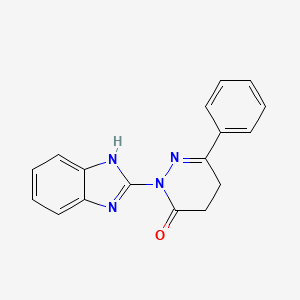
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
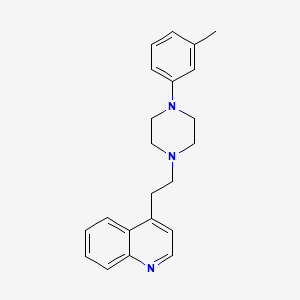
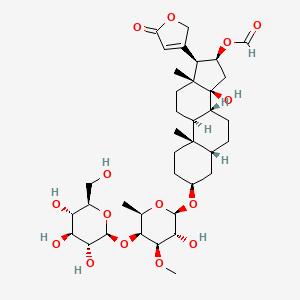
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
